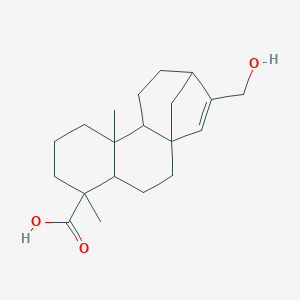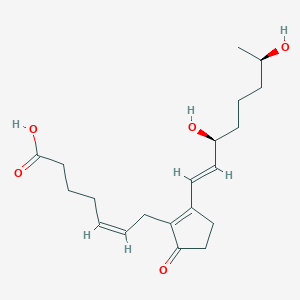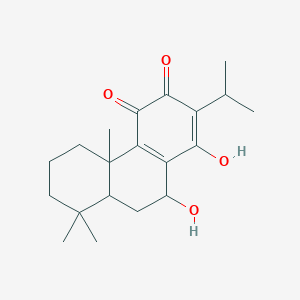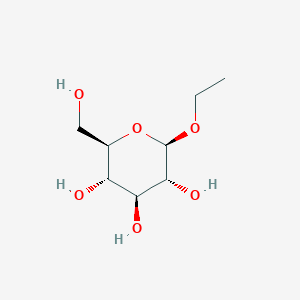
Andrographiside
Vue d'ensemble
Description
Andrographiside is a compound that shows protective effects on hepatotoxicity induced in mice by carbon tetrachloride or tert-butylhydroperoxide (tBHP) intoxication . The effects could be due to its glucoside groups .
Synthesis Analysis
The compound is synthesized through the diterpene andrographolide biosynthesis in Andrographis paniculata . The transcriptome analysis revealed that the expression level of genes related to andrographolide biosynthesis pathways was higher in accession IC 520361 as compared to Anand Local .
Molecular Structure Analysis
The molecular structure of Andrographiside has been characterized by spectroscopic techniques and compared with theoretically simulated spectroscopic data . A comprehensive study of the isomerization of natural andrographolide was also conducted, revealing that the cis-conformer is more unstable than the trans-conformer .
Chemical Reactions Analysis
Andrographiside has been analyzed using various techniques such as Spectrophotometry, Chemiluminescence method, Electroanalytical method, Chromatography, and various hyphenated techniques .
Physical And Chemical Properties Analysis
The molecular weight of Andrographiside is 512.59 g/mol . More detailed physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
Anti-inflammatory Applications
Andrographoside exhibits significant anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines like IFN-γ, IL-23, and IL-17, which are involved in conditions such as ulcerative colitis. By modulating these cytokines, Andrographoside helps in reducing inflammation and the proportion of helper T cells Th1 and Th17 .
Antioxidant Properties
This compound also serves as a natural antioxidant. Traditionally used in herbal remedies for lung infections, Andrographis paniculata’s leaves contain Andrographolide, which is responsible for its antioxidant activities. These properties help in combating oxidative stress and may contribute to anti-cancer activities .
Antineoplastic Effects
Clinical studies have suggested that Andrographolide could be useful in therapy for a range of diseases due to its antineoplastic properties. It acts on various signaling pathways related to systemic inflammatory lesions and may have potential in cancer treatment .
Therapeutic Potential in Osteoarthritis
Andrographolide has demonstrated potential therapeutic effects in the treatment of osteoarthritis. Its anti-inflammatory action plays a crucial role in alleviating symptoms associated with this degenerative joint disease .
Upper Respiratory Disease Treatment
Due to its anti-inflammatory and antioxidant properties, Andrographolide is also being explored as a treatment option for upper respiratory diseases. It may help reduce inflammation and oxidative stress in the respiratory tract .
Multiple Sclerosis Therapy
Andrographolide’s diverse biological effects make it a candidate for therapy in multiple sclerosis. By modulating immune responses and inflammation, it could offer a new approach to managing this chronic autoimmune disease .
Mécanisme D'action
Target of Action
Andrographoside, also known as Andrographiside, is a botanical product extracted from a herb that occurs naturally in China . It has been found to act on multiple cellular targets in the inflammatory signal transduction pathways . The primary targets of Andrographoside include Tumor Necrosis Factor (TNF) , Interleukin-1 beta (IL-1β) , Interleukin-6 (IL-6) , and Nuclear factor NF-kappa-B (NF-kB) . These targets are central to the pathophysiology of highly prevalent diseases such as cardiovascular diseases, neurodegenerative disorders, autoimmunity, and even cancer .
Mode of Action
Andrographoside suppresses inflammation cytokine expression including TNF-α, IL-1β, and IL-6 . It inhibits TNF-α and IL-1β production in cell-based assays . Furthermore, Andrographoside is also able to inhibit NF-kB activation . NF-kB is a family of transcriptional factors that regulate a wide spectrum of genes critically involved in host defense and inflammation .
Biochemical Pathways
Andrographoside exerts anti-inflammatory effects via multiple pathways and multiple targets, mediated by NF-κB, JAK/STAT, T cell receptor, and other signaling pathways . It can inhibit human lung cancer cells, colon cancer cells, osteosarcoma cells, and other tumor cells, as well as reduce bacterial virulence and inhibit virus-induced cell apoptosis . It also regulates inflammatory mediator expression to protect the nervous system and effectively prevent mental illness .
Pharmacokinetics
It is known that the bioavailability of andrographoside can be influenced by these adme properties .
Result of Action
Andrographoside has been shown to have a significant effect on cellular metabolism, with potential use in metabolic-related diseases such as diabetes mellitus, hypercholesterolemia, and metabolic syndrome . It also has a wide range of potential applications due to its ability to exert anti-inflammatory effects via multiple pathways and multiple targets .
Action Environment
The action, efficacy, and stability of Andrographoside can be influenced by various environmental factors. For instance, the antioxidant effects of Andrographoside can be explored in terms of reactive oxygen species (ROS) scavenging, mitochondria protection, inhibition of ROS-producing enzymes, antioxidant enzymes regulation, and transcription factor Nrf2 (nuclear factor (erythroid-derived 2)-like 2) control .
Orientations Futures
While the future directions for Andrographiside are not explicitly mentioned in the search results, the wide range of bioactivities exhibited by Andrographolide, including anti-inflammatory, antibacterial, antipyretic, antineoplastic, cardioprotective, hepatoprotective, and hypoglycaemic properties , suggest potential areas for future research and applications.
Propriétés
IUPAC Name |
(3E,4S)-3-[2-[(4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O10/c1-13-4-7-18-25(2,15(13)6-5-14-16(28)11-34-23(14)33)9-8-19(29)26(18,3)12-35-24-22(32)21(31)20(30)17(10-27)36-24/h5,15-22,24,27-32H,1,4,6-12H2,2-3H3/b14-5+/t15?,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEPOIYXKZTLMD-JXJPMOHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)COC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)C2C/C=C/3\[C@@H](COC3=O)O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Andrographoside | |
CAS RN |
82209-76-5 | |
| Record name | Andrographoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082209765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B210242.png)



![methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B210404.png)
![(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B210585.png)
![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)




![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)
![Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate](/img/structure/B211212.png)
